molecular formula C10H12ClNO2 B2389287 (S)-9-Hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one hydrochloride CAS No. 2411180-77-1

(S)-9-Hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one hydrochloride

Cat. No. B2389287
CAS RN: 2411180-77-1
M. Wt: 213.66
InChI Key: ZZNXHQSAOHUNDA-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-9-Hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one hydrochloride” is a chemical compound with the CAS Number: 1397526-22-5 . It has a molecular weight of 213.66 . The IUPAC name for this compound is “®-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta [b]pyridin-5-one hydrochloride” and it is stored at a temperature of 4 degrees Celsius . It appears as a powder and has a melting point of 167-168 degrees Celsius .


Molecular Structure Analysis

The InChI code for this compound is "1S/C10H11NO2.ClH/c12-8-4-1-5-9(13)10-7(8)3-2-6-11-10;/h2-3,6,9,13H,1,4-5H2;1H/t9-;/m1./s1" . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

As mentioned earlier, this compound is a powder with a melting point of 167-168 degrees Celsius . It has a molecular weight of 213.66 .

Safety and Hazards

The hazard statements associated with it are H315, H319, H335 . These indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(9S)-9-hydroxy-6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c12-8-4-1-5-9(13)10-7(8)3-2-6-11-10;/h2-3,6,9,13H,1,4-5H2;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCONYRUZQOOET-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C=CC=N2)C(=O)C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=C(C=CC=N2)C(=O)C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-9-Hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one hydrochloride

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